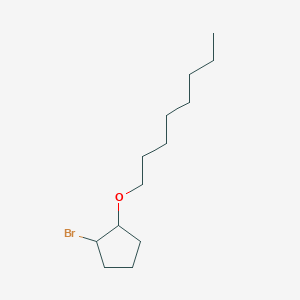

1-Bromo-2-(octyloxy)cyclopentane

描述

1-Bromo-2-(octyloxy)cyclopentane (C₁₃H₂₅BrO) is a brominated cyclopentane derivative featuring an octyloxy substituent at the 2-position and a bromine atom at the 1-position of the cyclopentane ring. This compound belongs to the class of alkyloxy-substituted cycloalkanes, where the octyloxy group introduces significant hydrophobicity, while the bromine atom enhances electrophilicity, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical precursors, liquid crystals, and specialty polymers .

属性

分子式 |

C13H25BrO |

|---|---|

分子量 |

277.24 g/mol |

IUPAC 名称 |

1-bromo-2-octoxycyclopentane |

InChI |

InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(13)14/h12-13H,2-11H2,1H3 |

InChI 键 |

IEFQHBGZFNNNKN-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCOC1CCCC1Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(octyloxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(octyloxy)cyclopentane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-(octyloxy)cyclopentane may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

1-Bromo-2-(octyloxy)cyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted cyclopentane derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The octyloxy group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield 2-(octyloxy)cyclopentanol, while elimination reactions would produce cyclopentene derivatives.

科学研究应用

1-Bromo-2-(octyloxy)cyclopentane has several applications in scientific research:

Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to understand their structure and function.

Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.

作用机制

The mechanism of action of 1-Bromo-2-(octyloxy)cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The octyloxy group can also influence the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Fluorine

- 1-Bromo-2-Fluorocyclopentane (C₅H₈BrF): Replacing the octyloxy group with fluorine significantly alters reactivity. Fluorine’s electronegativity increases the compound’s polarity, enhancing its solubility in polar solvents. However, the absence of a long alkyl chain reduces its utility in lipid-based systems compared to 1-Bromo-2-(octyloxy)cyclopentane .

- 1-(Bromomethyl)-1-(hexyloxy)cyclopentane (C₁₂H₂₃BrO): Shortening the alkyl chain from octyloxy to hexyloxy reduces molecular weight (263.22 g/mol vs. 297.24 g/mol) and slightly lowers hydrophobicity, impacting partition coefficients in drug delivery systems .

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|

| 1-Bromo-2-(octyloxy)cyclopentane | 297.24 | -Br, -O(C₈H₁₇) | High hydrophobicity, electrophilic |

| 1-Bromo-2-Fluorocyclopentane | 177.02 | -Br, -F | Polar, reactive toward nucleophiles |

| 1-(Bromomethyl)-1-(hexyloxy)cyclopentane | 263.22 | -Br, -O(C₆H₁₃), -CH₂Br | Moderate hydrophobicity, bifunctional |

Reactivity in Catalytic Systems

Cyclopentane derivatives generally exhibit lower reactivity in oxidation reactions compared to larger cycloalkanes. For example, molybdenum-catalyzed oxidation of cyclopentane yields only 2.9% ketone and 0.8% alcohol, whereas cyclooctane produces 29.6% ketone under identical conditions . The steric hindrance from the octyloxy group in 1-Bromo-2-(octyloxy)cyclopentane may further reduce its participation in such reactions compared to unsubstituted cyclopentane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。